molecular formula C19H16ClN5 B2546568 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896811-22-6

3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B2546568
CAS-Nummer: 896811-22-6
Molekulargewicht: 349.82
InChI-Schlüssel: XKWCKKSMJQPAIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine scaffold , a structure of significant interest in medicinal chemistry and drug discovery . This core scaffold is recognized as a bioisostere of the purine ring found in ATP, allowing derivatives to effectively target the binding sites of various kinases and enzymes . As such, this specific compound serves as a valuable intermediate for researchers designing and synthesizing novel small-molecule inhibitors. The structure features a 3-(4-chlorophenyl) group and a 5-methyl substituent, which are common modifications explored in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . The N-(pyridin-3-ylmethyl) group at the 7-amino position is a critical pharmacophore that has been identified in related compounds as being essential for high biological activity, particularly in binding to enzymatic targets . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide range of pharmacological activities in scientific research. They are extensively investigated as potent protein kinase inhibitors for targeted cancer therapy, with applications in studying enzymes like CDK2 . Furthermore, closely related analogues have been reported as inhibitors of mycobacterial ATP synthase , highlighting their potential in developing novel therapeutic agents for tuberculosis . This compound is offered For Research Use Only. It is intended for use in laboratory research and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this building block to explore new chemical space in oncology, infectious disease, and kinase biology research programs.

Eigenschaften

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWCKKSMJQPAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes and proteins. For instance, it has been reported to interact with cyclin-dependent kinase 2 in humans

Molecular Mechanism

It is known to interact with cyclin-dependent kinase 2, which suggests that it may exert its effects through modulation of cell cycle regulation.

Biologische Aktivität

3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anticancer agent, kinase inhibitor, and antimicrobial compound.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl and a pyridin-3-ylmethyl substituent. Its molecular formula is C18H19ClN4, with a molecular weight of 344.83 g/mol. The presence of the chlorophenyl group is significant for enhancing biological activity due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have been evaluated against various cancer cell lines, demonstrating inhibitory effects on cell proliferation.

Case Study: EGFR Inhibition

A related study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their activity against the NCI 60 cancer cell lines. Notably, derivatives exhibited significant anti-proliferative activity attributed to their ability to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers . The compound's structural analogs were found to possess IC50 values ranging from 0.87 to 12.91 µM against breast cancer cells (MCF-7 and MDA-MB-231) .

Kinase Inhibition

Kinase inhibition is another critical aspect of the biological activity of this compound. Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to inhibit specific kinases involved in cancer progression.

Table 1: Kinase Inhibition Profile

CompoundKinase TargetIC50 (µM)Reference
This compoundAKT2/PKBβ12
Derivative AEGFR10
Derivative BCDK28

The above table summarizes selected kinase targets and their corresponding IC50 values for related compounds. The ability of these compounds to selectively inhibit kinases like AKT2 indicates their potential in targeted cancer therapies.

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines have also been explored. Compounds with similar structures have shown promising results against various pathogens.

Case Study: Antitubercular Activity

In a study evaluating the antitubercular activity of pyrazole derivatives, certain compounds demonstrated significant inhibition against Mycobacterium tuberculosis H37Rv with IC50 values ranging from 1.35 to 2.18 µM . This suggests that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can lead to effective antitubercular agents.

The biological activity of pyrazolo[1,5-a]pyrimidines is often linked to their interaction with key enzymes and receptors involved in cellular signaling pathways. The inhibition of EGFR and various kinases disrupts downstream signaling cascades that promote cell proliferation and survival.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit notable anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.

Compound Cancer Type IC (µM) Reference
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineA549 (Lung)12.5
This compoundMCF-7 (Breast)8.0

Case studies have demonstrated that this compound can induce apoptosis in A549 lung cancer cells through mitochondrial pathways, making it a potential candidate for lung cancer therapies.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated its effectiveness in inhibiting the growth of various pathogens.

Pathogen Inhibition Type IC (µM) Reference
Staphylococcus aureusModerate Inhibition15.0
Escherichia coliStrong Inhibition10.0

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in cellular processes:

Enzyme Inhibition Type IC (µM) Reference
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine oxidaseModerate Inhibition72.4

Case Study 1: Anticancer Efficacy

A study focused on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via cyclocondensation between 5-amino-3-(4-chlorophenyl)-1H-pyrazole and β-dicarbonyl compounds (e.g., 3-oxo-3-phenylpropanoate) under acidic conditions . Key parameters include:

Reaction Component Conditions Yield
5-amino-3-(4-chlorophenyl)-1H-pyrazoleAcetic acid, 110°C, 8–12 hours72–85%
β-dicarbonyl compound (e.g., ethyl acetoacetate)Solvent: DMF or ethanol

This step forms the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate, which is subsequently chlorinated using POCl₃ and tetramethylammonium chloride to produce the 7-chloro derivative .

Nucleophilic Substitution at Position 7

The 7-chloro group undergoes nucleophilic substitution with pyridin-3-ylmethylamine to introduce the N-(pyridin-3-ylmethyl)amine moiety :

Substrate Reagent Conditions Yield
7-Chloro intermediatePyridin-3-ylmethylamineReflux, 6–8 hours68–75%
Base: TriethylamineSolvent: THF or DCM

This reaction is regioselective for the 7-position, confirmed via NMR and X-ray crystallography .

Oxidation Reactions

The methyl group at position 5 can undergo oxidation to a carboxylic acid under strong oxidizing conditions :

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, 80°C, 4 hours5-Carboxylic acid58%
CrO₃Acetic acid, reflux5-Ketone42%

Oxidation products retain the pyrazolo-pyrimidine core but exhibit altered solubility and bioactivity .

Halogenation and Cross-Coupling

The chlorophenyl ring enables further functionalization via halogenation and cross-coupling:

Electrophilic Aromatic Substitution

Reagent Position Product Yield
Br₂/FeBr₃Para to Cl4-Bromo-3-chlorophenyl65%
HNO₃/H₂SO₄Meta to Cl3-Chloro-5-nitrophenyl51%

Suzuki–Miyaura Coupling

Catalyst Boron Reagent Product Yield
Pd(PPh₃)₄4-Methoxyphenylboronic acid4-Methoxy derivative73%

Cross-coupling expands structural diversity for medicinal chemistry applications .

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for introducing substituents:

Reaction Type Conditions Yield Improvement
Amination120°C, 20 minutes, DMF+25% vs. conventional
Cyclization150°C, 10 minutes, solvent-free+30%

This method reduces side products and improves regioselectivity for 7-substituted derivatives .

Biological Interactions

The compound inhibits mycobacterial ATP synthase by binding to the F₁ subunit, disrupting proton translocation . Structure–activity relationship (SAR) studies show:

Modification Effect on IC₅₀ (ATP Synthase)
5-Methyl → 5-Ethyl2.5× loss in potency
Pyridin-3-ylmethyl → Benzyl10× loss in solubility
4-Cl → 4-FComparable activity

These findings underscore the importance of the 5-methyl and pyridinylmethyl groups for target engagement .

Stability and Degradation

The compound exhibits stability under physiological conditions (pH 7.4, 37°C) but degrades in acidic environments:

Condition Half-Life Major Degradant
pH 2.0 (simulated gastric fluid)2.3 hours7-Amino derivative
pH 7.4 (blood)>24 hoursNone detected

Degradation pathways involve hydrolysis of the amine linkage.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Modifications to the Pyrazolo[1,5-a]pyrimidine Core

Position 3 Substituents
  • 4-Fluorophenyl vs. 4-Chlorophenyl :
    • The replacement of 4-chlorophenyl with 4-fluorophenyl (e.g., 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) enhances anti-mycobacterial activity, with MIC values as low as 0.12 µM against Mycobacterium tuberculosis (M.tb) . Fluorine’s electronegativity improves target binding and metabolic stability.
    • In contrast, the 4-chlorophenyl group in the target compound confers selectivity for Autotaxin inhibition, suggesting substituent effects are target-dependent .
Position 5 Substituents
  • Methyl vs. Alkyl/Aryl Groups :
    • The methyl group at position 5 in the target compound balances steric bulk and lipophilicity. Analogues with bulkier substituents (e.g., 5-(4-isopropylphenyl) in compound 35 ) show reduced solubility but improved microsomal stability .
    • Bromine substitution at position 5 (e.g., 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine ) enhances CDK2 inhibition (IC50 < 1 µM) , indicating halogen size influences kinase selectivity.

Modifications to the Pyridinylmethylamine Side Chain

Pyridine Ring Substitutions
  • Position 2 vs. Position 3 Pyridine :
    • N-(Pyridin-2-ylmethyl) derivatives (e.g., compound 47 ) exhibit potent anti-M.tb activity (MIC = 0.06 µM) , while N-(pyridin-3-ylmethyl) analogues (target compound) prioritize Autotaxin/CDK2 inhibition .
  • Functional Group Additions: Methoxy or dimethylamino groups at position 6 of the pyridine ring (e.g., compounds 48 and 49) improve solubility but reduce potency against M.tb .

Comparison with Triazolopyrimidine Analogues

Triazolopyrimidines (e.g., N-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ) replace the pyrazole ring with a triazole, altering electronic properties. These compounds show anti-plasmodial activity (IC50 < 50 nM) , but reduced affinity for mammalian kinases compared to pyrazolopyrimidines .

Key Data Tables

Table 1: Anti-Mycobacterial Activity of Selected Pyrazolopyrimidines

Compound 3-Substituent 5-Substituent MIC (M.tb, µM) Reference
Target Compound 4-Chlorophenyl Methyl N/A
3-(4-Fluorophenyl) Analogue 4-Fluorophenyl Methyl 0.12
Compound 47 4-Fluorophenyl Phenyl 0.06

Table 2: Enzymatic Inhibition Profiles

Compound Target IC50 / Activity Reference
Target Compound (R-enantiomer) Rat Autotaxin 0.95455 µM
3-Bromo-5-phenyl Analogue CDK2 <1 µM
Triazolopyrimidine 92 Plasmodium 11 nM

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves a multi-step process:

Core Formation : Cyclization of precursors (e.g., pyrazole or pyrimidine derivatives) under controlled conditions. For example, cyclization using barbituric acids and aldehydes under solvent-free conditions can yield pyrazolo-pyrimidine scaffolds .

Functionalization : Introduction of the 4-chlorophenyl and pyridin-3-ylmethyl groups via nucleophilic substitution or coupling reactions. Catalysts like Pd-based systems or CuI may optimize yields .

Purification : Column chromatography or crystallization from ethanol/dichloromethane mixtures ensures purity (>95%) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry. IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding bioactivity .

Q. What biological activities have been reported for this compound?

  • Enzyme Inhibition : Demonstrated activity against kinases (e.g., EGFR) due to the pyridinylmethyl group enhancing target binding .
  • Anticancer Potential : In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values in the µM range, linked to apoptosis induction .
  • Antibacterial Effects : Moderate activity against Gram-positive strains (MIC = 16–32 µg/mL) via membrane disruption .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for its synthesis?

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine Learning : Models trained on reaction databases identify optimal solvents (e.g., DMF vs. THF) and temperatures for yield improvement .
  • In Silico Screening : Virtual libraries prioritize substituents for enhanced bioactivity before synthesis .

Q. How do structural modifications influence its enzyme inhibition profile?

  • SAR Studies :
    • 4-Chlorophenyl Group : Increases lipophilicity, improving membrane permeability .
    • Pyridin-3-ylmethyl Substitution : Enhances hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .
    • Methyl at Position 5 : Reduces metabolic degradation by cytochrome P450 enzymes .
  • Mutagenesis Assays : Site-directed mutagenesis of target enzymes (e.g., replacing Thr766 with Ala in EGFR) quantifies binding affinity changes .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from varying cell lines (HeLa vs. MCF-7) or serum concentrations in media .
  • Metabolic Stability : Differences in hepatic microsome stability (e.g., mouse vs. human) affect in vivo efficacy .
  • Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize inter-lab variability .

Q. What advanced pharmacokinetic studies are relevant for this compound?

  • ADME Profiling :
    • Absorption : Caco-2 cell monolayers assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
    • Metabolism : LC-MS/MS identifies major metabolites in liver microsomes; fluorination at Position 7 reduces CYP3A4-mediated oxidation .
  • Blood-Brain Barrier (BBB) Penetration : LogP values ~2.5 and polar surface area <90 Ų predict moderate CNS availability .

Methodological Considerations

3.1 Designing experiments to evaluate its mechanism of action in cancer cells:

  • Transcriptomics : RNA-seq after treatment identifies dysregulated pathways (e.g., p53 or MAPK signaling) .
  • Proteomics : SILAC labeling quantifies kinase inhibition efficiency (e.g., reduced phospho-EGFR levels) .
  • In Vivo Models : Xenograft studies in nude mice with bioluminescent imaging track tumor regression .

3.2 Addressing synthetic challenges in scaling up production:

  • Flow Chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., dimerization) .
  • Green Chemistry : Solvent selection (e.g., cyclopentyl methyl ether over DCM) aligns with E-factor reduction goals .

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